molecular formula C7H13NO4 B2710673 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid CAS No. 756874-13-2

4-[(Methoxycarbonyl)(methyl)amino]butanoic acid

Cat. No.: B2710673
CAS No.: 756874-13-2
M. Wt: 175.184
InChI Key: ITGQKWNOLNWCKZ-UHFFFAOYSA-N
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Description

4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . Its structure features a butanoic acid chain linked to a methylated methoxycarbonyl group, making it a potential building block or intermediate in organic synthesis and medicinal chemistry. The compound is structurally analogous to other research compounds, such as 4-[(ethoxycarbonyl)(methyl)amino]butanoic acid, which are used in chemical synthesis . While specific biological data for this exact compound is limited, structurally related 4-[(aryl)carbamoyl]butanoic acid derivatives have been investigated in scientific research for their potential biological activities, suggesting this compound may serve as a valuable precursor or scaffold in developing pharmacologically active agents . Researchers can utilize this molecule for further chemical exploration. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[methoxycarbonyl(methyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-8(7(11)12-2)5-3-4-6(9)10/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGQKWNOLNWCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756874-13-2
Record name 4-[(methoxycarbonyl)(methyl)amino]butanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with methoxycarbonyl and methylamine reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts, temperature control, and purification steps such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biochemical Studies

4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is studied for its interactions with proteins and enzymes, influencing metabolic pathways and enzyme kinetics. Its ability to form stable complexes with biomolecules makes it relevant for understanding biochemical mechanisms.

Drug Development

Research has indicated that compounds similar to this compound can serve as inhibitors of GABA transporters, which are crucial targets for treating neuropathic pain. Functionalized amino acids derived from this compound have shown promise in modulating GABA uptake, thus providing a pathway for developing novel analgesics .

Synthetic Chemistry

The compound is utilized as an intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in diverse chemical reactions, including oxidation and reduction processes. For instance, it can be oxidized to yield carboxylic acids or ketones, or reduced to alcohols or amines, depending on the reagents used.

Polymer Production

In industrial applications, this compound is explored for its potential use in synthesizing polymers and resins due to its unique chemical properties that enhance material performance.

Case Study 1: GABA Transporter Inhibition

A study focused on the synthesis of new functionalized amino acids demonstrated that derivatives of this compound exhibit inhibitory effects on GABA transporters mGAT1–4. These compounds were tested in vivo for antinociceptive properties, showcasing their potential as therapeutic agents against neuropathic pain without causing motor deficits .

Case Study 2: Interaction with Biological Molecules

Research investigating the interactions between this compound and various enzymes revealed that it can modulate enzyme activity significantly. The presence of the methoxycarbonyl group allows for enhanced binding affinity to specific protein targets, which is crucial for drug design and development.

Mechanism of Action

The mechanism of action of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in esterification reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Structural Analogues

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid
  • Structure : Replaces the methoxycarbonyl group with a tert-butoxycarbonyl (Boc) protecting group.
  • Key Differences :
    • The Boc group provides superior steric protection compared to methoxycarbonyl, making it more resistant to acidic conditions but requiring harsher deprotection (e.g., trifluoroacetic acid).
    • Solubility : Lower aqueous solubility due to the bulky tert-butyl group.
    • Applications : Preferred in solid-phase peptide synthesis for its stability .
4-[(Benzyloxycarbonyl)amino]-3-hydroxybutanoic Acid
  • Structure : Contains a benzyloxycarbonyl (Z) group and a hydroxyl substituent on the β-carbon.
  • Reactivity: The Z group is labile under hydrogenolysis conditions, offering orthogonal protection compared to methoxycarbonyl. Biological Activity: Hydroxyl substituents are associated with increased polarity and metabolic stability .
4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid (Clanobutin)
  • Structure : Features a 4-chlorobenzoyl and 4-methoxyphenyl group.
  • Key Differences :
    • Bulky aromatic substituents reduce solubility but improve lipophilicity, enhancing blood-brain barrier penetration.
    • Pharmacokinetics : The chloro and methoxy groups may confer resistance to oxidative metabolism.
    • Applications : Used in studies targeting neurological disorders due to its lipophilic profile .
Antimicrobial and Anticancer Derivatives
  • 7-Substituted Derivatives : Compounds with electron-withdrawing groups (e.g., 7-CF3, 7-OCF3) show enhanced activity (IC50: <10–40.85 μM), suggesting that electronegative substituents improve target binding .
  • 4-[(Methoxycarbonyl)(methyl)amino]butanoic Acid: No direct biological data is available, but its structural simplicity suggests it may serve as a scaffold for further functionalization rather than a bioactive entity.
Enzyme Inhibition
  • Mebeverine Acid (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid): A spasmolytic agent targeting smooth muscle receptors. Its branched alkyl chain and methoxyphenyl group enhance receptor affinity compared to the linear structure of this compound .

Biological Activity

4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, also known as a methoxycarbonyl derivative of butanoic acid, exhibits significant biological activity due to its unique structural features. This compound is characterized by a butanoic acid backbone with a methoxycarbonyl group and an amino group, which play critical roles in its interaction with biological systems.

The methoxycarbonyl group enhances the compound's reactivity, allowing it to participate in various biochemical reactions, such as esterification. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing metabolic pathways and enzyme kinetics. These interactions are crucial for understanding the compound's mechanism of action within biological systems.

Biological Applications

Research has shown that this compound can modulate enzyme activity and influence metabolic processes. It is particularly relevant in the study of neurotransmitter transporters and metabolic pathways associated with neurological functions. The compound has been investigated for its potential in treating conditions related to GABAergic neurotransmission, making it a candidate for further pharmacological studies .

Case Studies and Research Findings

  • GABA Transport Inhibition : A study focused on designing functionalized amino acids as inhibitors of GABA uptake highlighted the potential of similar compounds in modulating GABA transporter activity. The findings suggest that structural analogs like this compound could exhibit inhibitory effects on GABA transporters, which are critical targets for neuropathic pain therapies .
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with beta-homocysteine S-methyltransferase (BHMT) have revealed that compounds with similar structures can serve as potent inhibitors. This suggests that this compound may also play a role in regulating methylation processes in cells .
  • Potential Anti-Cancer Activity : Related studies on derivatives of butanoic acid indicate that compounds within this structural class may exhibit anti-cancer properties. The presence of the methoxycarbonyl group has been associated with increased biological activity against various cancer cell lines, suggesting a promising avenue for therapeutic development .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundMethoxycarbonyl and amino groupsModulates enzyme activity; potential GABA transporter inhibitor
4-[(Ethoxycarbonyl)(methyl)amino]butanoic acidEthoxycarbonyl instead of methoxycarbonylDifferent solubility and reactivity profiles
3-(Methoxycarbonyl)propanoic acidShorter carbon chainMay exhibit different metabolic pathways

This table illustrates how structural variations influence the biological activities of compounds related to this compound.

Q & A

Q. What role could this compound play in peptide mimetics or prodrug design?

  • Methodological Answer : The methylamino and methoxycarbonyl groups allow conjugation with targeting moieties (e.g., Fmoc-protected amino acids ). Evaluate hydrolysis kinetics in physiological buffers (pH 7.4) to assess prodrug potential. Compare with Boc-protected analogs, which show stability in acidic environments .

Data Contradiction Analysis

  • Example : Conflicting solubility reports (e.g., polar vs. nonpolar solvents).
    • Resolution : Reassess purity via elemental analysis or LC-MS. Test solubility in buffered solutions (pH 2–9) to identify ionization effects. Reference analogs like 4-oxobutanoic acid, where ketone groups alter solubility .

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